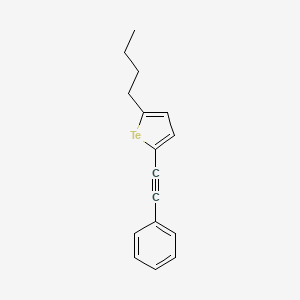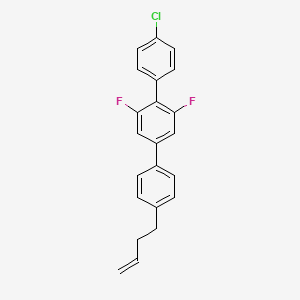
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a complex structure with multiple functional groups, including a butenyl group, a chlorophenyl group, and difluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry
This compound is studied for its reactivity and potential as an intermediate in organic synthesis. It can be used to develop new materials with specific properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene
- 5-(4-But-3-enylphenyl)-2-(4-bromophenyl)-1,3-difluorobenzene
- 5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-dichlorobenzene
Uniqueness
5-(4-But-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties
Properties
CAS No. |
921605-50-7 |
|---|---|
Molecular Formula |
C22H17ClF2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
5-(4-but-3-enylphenyl)-2-(4-chlorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C22H17ClF2/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2 |
InChI Key |
OSYCPLYKPNCMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine](/img/structure/B12639283.png)
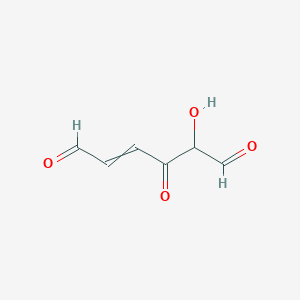

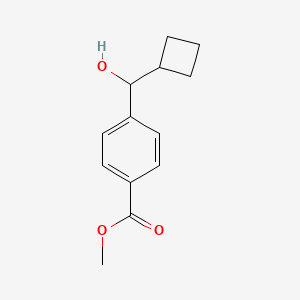

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
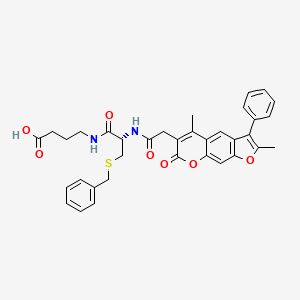
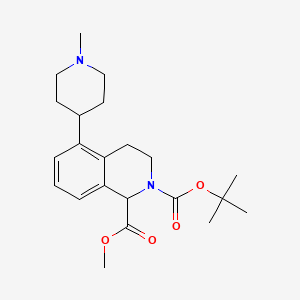
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)

